

An In-depth Technical Guide to 2-[(4-Methoxy-phenylamino)-methyl]-phenol

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Compound of Interest

Compound Name: 2-[(4-Methoxy-phenylamino)-methyl]-phenol

Cat. No.: B1347597

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This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activities of **2-[(4-Methoxy-phenylamino)-methyl]-phenol**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identifiers and Properties

2-[(4-Methoxy-phenylamino)-methyl]-phenol is a secondary amine derivative of phenol. Its core structure consists of a phenol ring linked via a methylene bridge to the amino group of p-anisidine.

| Identifier | Value |
|----------------------|---|
| CAS Number | 52537-88-9 |
| Molecular Formula | C ₁₄ H ₁₅ NO ₂ |
| Molecular Weight | 229.28 g/mol |
| Canonical SMILES | <chem>COC1=CC=C(C=C1)NCC2=CC=CC=C2O</chem> |
| Physical Description | Expected to be a solid at room temperature. A related Schiff base precursor is a greenish-gray solid. [1] |
| Solubility | A related Schiff base precursor is slightly soluble in water and completely soluble in NaOH. [1] |

Synthesis Methodology

The synthesis of **2-[(4-Methoxy-phenylamino)-methyl]-phenol** can be achieved through a two-step process involving the formation of a Schiff base intermediate followed by its reduction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of the Schiff Base Intermediate, 2-[(4-Methoxy-phenylimino)-methyl]-phenol

This procedure is adapted from the synthesis of structurally similar Schiff bases.

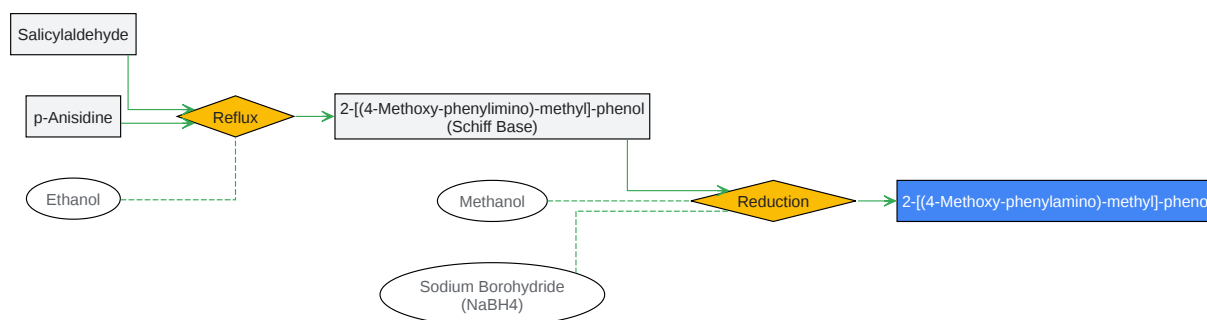
- **Reactant Preparation:** In a round-bottom flask, dissolve salicylaldehyde (1 molar equivalent) in ethanol. In a separate beaker, dissolve p-anisidine (1 molar equivalent) in ethanol.
- **Condensation Reaction:** Slowly add the p-anisidine solution to the salicylaldehyde solution with constant stirring.
- **Reflux:** Reflux the reaction mixture for 1-2 hours. The formation of the Schiff base is often indicated by a color change.
- **Isolation and Purification:** Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The resulting product is 2-[(4-Methoxy-phenylimino)-methyl]-phenol.

Step 2: Reduction of the Schiff Base to **2-[(4-Methoxy-phenylamino)-methyl]-phenol**

This protocol is based on established methods for the reduction of Schiff bases to secondary amines.

- **Dissolution:** Suspend the synthesized Schiff base, 2-[(4-Methoxy-phenylimino)-methyl]-phenol, (1 molar equivalent) in methanol in a round-bottom flask.
- **Reduction:** Cool the suspension in an ice bath and add sodium borohydride (NaBH_4) (1.5-2 molar equivalents) portion-wise with vigorous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the Schiff base spot indicates the completion of the reaction.
- **Work-up:** Once the reaction is complete, carefully add water to quench the excess NaBH_4 . Extract the product with a suitable organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure **2-[(4-Methoxy-phenylamino)-methyl]-phenol**.

Synthesis Workflow Diagram



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Caption: Two-step synthesis of **2-[(4-Methoxy-phenylamino)-methyl]-phenol**.

Spectroscopic Characterization

The structural elucidation of **2-[(4-Methoxy-phenylamino)-methyl]-phenol** and its intermediate is typically performed using a combination of spectroscopic techniques.

| Spectroscopic Data for the Related Schiff Base: 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol | | :--- | :--- | | FTIR (cm⁻¹) | 1590-1591 (C=N, imine group)[1] | | GC-MS (m/z) | 257 (Molecular Ion Peak)[1] | | ¹H NMR (ppm) | 8.42 (s, 1H, imine proton)[1] |

For the final product, **2-[(4-Methoxy-phenylamino)-methyl]-phenol**, the disappearance of the imine peak in both FTIR and ¹H NMR spectra and the appearance of signals corresponding to the -CH₂-NH- group would confirm the successful reduction.

Potential Biological Activities and Experimental Protocols

Phenolic compounds, particularly those with methoxy substitutions, are known for their antioxidant and anti-inflammatory properties. While specific biological data for **2-[(4-Methoxyphenylamino)-methyl]-phenol** is limited, the activities of structurally related compounds suggest its potential in these areas.

Antioxidant Activity

A structurally similar Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has demonstrated antioxidant activity with an EC₅₀ value of 10.46 ppm in a DPPH assay.^[1]

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Sample Preparation:** Prepare a series of dilutions of the test compound in methanol.
- **Assay Procedure:** In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions. A control well should contain DPPH and methanol only.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- **Calculation:** Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

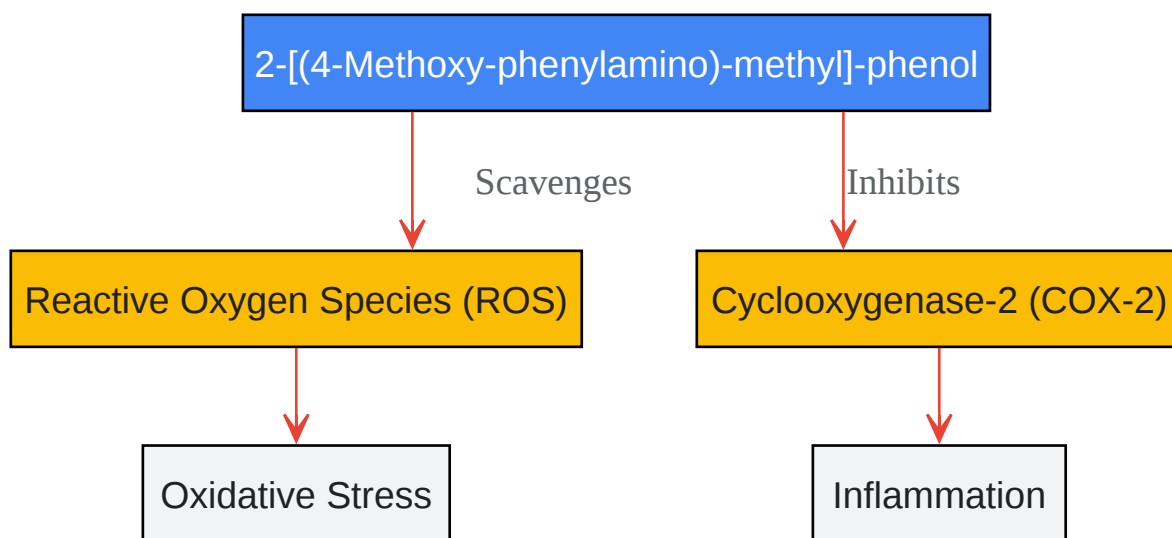
Many 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- **Enzyme and Substrate Preparation:** Prepare solutions of human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).
- **Sample Preparation:** Prepare various concentrations of the test compound.

- Assay Procedure: Pre-incubate the COX-2 enzyme with the test compound or vehicle control.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
- Measurement: The product of the reaction (e.g., prostaglandin E₂) can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
- Calculation: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Potential Signaling Pathway Involvement

While specific signaling pathways for **2-[(4-Methoxy-phenylamino)-methyl]-phenol** have not been elucidated, its potential antioxidant and anti-inflammatory effects suggest possible interactions with pathways related to oxidative stress and inflammation.



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Caption: Postulated mechanism of action for **2-[(4-Methoxy-phenylamino)-methyl]-phenol**.

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References

- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
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